molecular formula C7H14O B13900700 2-Methyl-4-hexen-3-ol CAS No. 4798-60-1

2-Methyl-4-hexen-3-ol

Cat. No.: B13900700
CAS No.: 4798-60-1
M. Wt: 114.19 g/mol
InChI Key: WFRYPJOHULJNDS-UHFFFAOYSA-N
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Description

2-Methyl-4-hexen-3-ol is an organic compound with the molecular formula C7H14O. It is an unsaturated alcohol, characterized by the presence of a double bond and a hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-4-hexen-3-ol can be synthesized through several methods. One common approach involves the selective hydrogenation of 2-methyl-4-hexyn-3-ol using a heterogeneous catalyst such as palladium on carbon (Pd/C) under mild conditions . The reaction typically occurs at a temperature of around 60°C and can be completed within a few hours.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale hydrogenation reactors. The process is optimized for high yield and purity, utilizing advanced catalysts and controlled reaction conditions to ensure efficient conversion of starting materials.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-hexen-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield saturated alcohols using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4), and halogenating agents like thionyl chloride (SOCl2).

Major Products:

    Oxidation: Aldehydes, ketones.

    Reduction: Saturated alcohols.

    Substitution: Halogenated compounds, ethers.

Scientific Research Applications

2-Methyl-4-hexen-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the production of flavors, fragrances, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-hexen-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of oxidative stress pathways.

Comparison with Similar Compounds

    2-Hexen-4-ol: Similar structure but lacks the methyl group at the second position.

    4-Hexen-3-ol: Similar structure but lacks the methyl group at the fourth position.

    2-Methyl-4-hexyn-3-ol: Similar structure but contains a triple bond instead of a double bond.

Uniqueness: 2-Methyl-4-hexen-3-ol is unique due to its specific structural features, including the presence of both a double bond and a methyl group

Properties

CAS No.

4798-60-1

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

2-methylhex-4-en-3-ol

InChI

InChI=1S/C7H14O/c1-4-5-7(8)6(2)3/h4-8H,1-3H3

InChI Key

WFRYPJOHULJNDS-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C(C)C)O

Origin of Product

United States

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